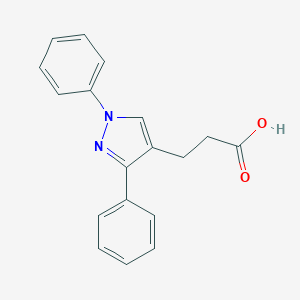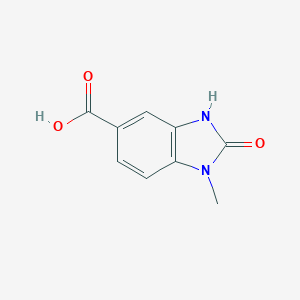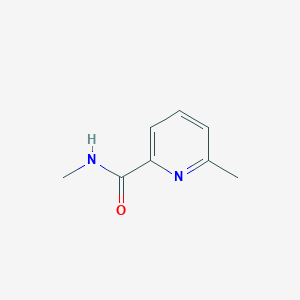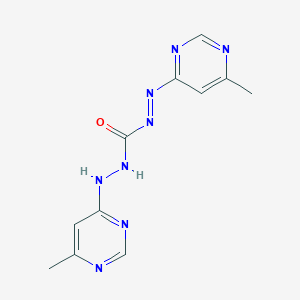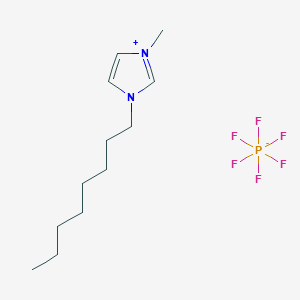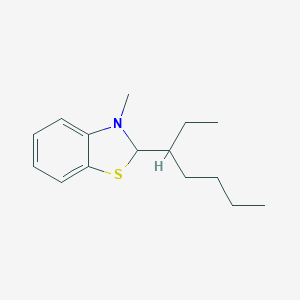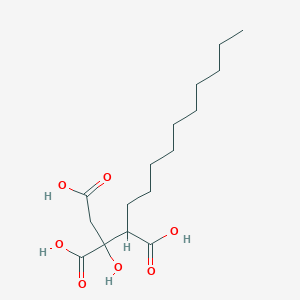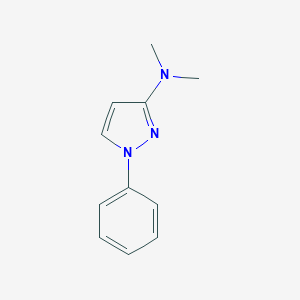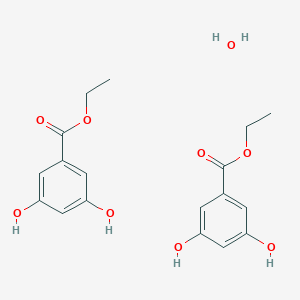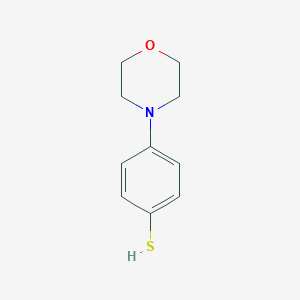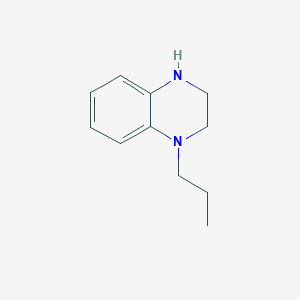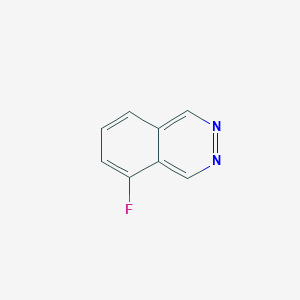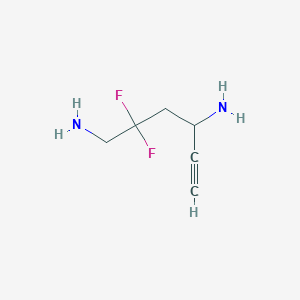
2,2-Difluorohex-5-yne-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluorohex-5-yne-1,4-diamine is a compound that has gained significant attention in recent years due to its potential applications in various fields of scientific research. This compound is a versatile building block that can be used in the synthesis of various organic compounds. In
Mécanisme D'action
The mechanism of action of 2,2-Difluorohex-5-yne-1,4-diamine is not well understood. However, it is believed to inhibit the activity of enzymes that are involved in various metabolic pathways. It has been shown to inhibit the activity of dihydrofolate reductase, an enzyme that is involved in the synthesis of nucleic acids. It has also been shown to inhibit the activity of thymidylate synthase, an enzyme that is involved in the synthesis of DNA.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2,2-Difluorohex-5-yne-1,4-diamine are not well understood. However, it has been shown to have anti-cancer, anti-viral, and anti-inflammatory properties. It has also been shown to have potential applications in the treatment of bacterial infections.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,2-Difluorohex-5-yne-1,4-diamine in lab experiments include its high yield in synthesis, its versatility in the synthesis of various organic compounds, and its potential applications in various fields of scientific research. The limitations of using 2,2-Difluorohex-5-yne-1,4-diamine in lab experiments include its high toxicity and the lack of understanding of its mechanism of action.
Orientations Futures
There are several future directions for research on 2,2-Difluorohex-5-yne-1,4-diamine. One direction is to further investigate its mechanism of action and its biochemical and physiological effects. Another direction is to explore its potential applications in the treatment of bacterial infections. Additionally, research can be conducted to explore its potential applications in the synthesis of new materials and fluorescent dyes. Finally, research can be conducted to develop new synthetic methods for 2,2-Difluorohex-5-yne-1,4-diamine that are more efficient and environmentally friendly.
Conclusion:
2,2-Difluorohex-5-yne-1,4-diamine is a versatile building block that has potential applications in various fields of scientific research. The synthesis of this compound involves the reaction of 1,4-diaminobutane with 2,2-difluoroacetylene in the presence of a catalyst. It has been shown to have anti-cancer, anti-viral, and anti-inflammatory properties. Its mechanism of action and biochemical and physiological effects are not well understood. The advantages of using 2,2-Difluorohex-5-yne-1,4-diamine in lab experiments include its high yield in synthesis, its versatility in the synthesis of various organic compounds, and its potential applications in various fields of scientific research. The limitations of using 2,2-Difluorohex-5-yne-1,4-diamine in lab experiments include its high toxicity and the lack of understanding of its mechanism of action. There are several future directions for research on 2,2-Difluorohex-5-yne-1,4-diamine, including further investigation of its mechanism of action and its biochemical and physiological effects, exploration of its potential applications in the treatment of bacterial infections, and development of new synthetic methods that are more efficient and environmentally friendly.
Méthodes De Synthèse
The synthesis of 2,2-Difluorohex-5-yne-1,4-diamine involves the reaction of 1,4-diaminobutane with 2,2-difluoroacetylene. The reaction is carried out in the presence of a catalyst such as palladium on carbon or copper iodide. The reaction yields 2,2-Difluorohex-5-yne-1,4-diamine as a white crystalline solid with a high yield.
Applications De Recherche Scientifique
2,2-Difluorohex-5-yne-1,4-diamine has potential applications in various fields of scientific research. It is used as a building block in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and materials. It has been used in the synthesis of anti-cancer drugs, anti-viral drugs, and anti-inflammatory drugs. It is also used in the synthesis of fluorescent dyes and polymers.
Propriétés
Numéro CAS |
110483-06-2 |
|---|---|
Nom du produit |
2,2-Difluorohex-5-yne-1,4-diamine |
Formule moléculaire |
C6H10F2N2 |
Poids moléculaire |
148.15 g/mol |
Nom IUPAC |
2,2-difluorohex-5-yne-1,4-diamine |
InChI |
InChI=1S/C6H10F2N2/c1-2-5(10)3-6(7,8)4-9/h1,5H,3-4,9-10H2 |
Clé InChI |
QSJHCTOZEMYUJJ-UHFFFAOYSA-N |
SMILES |
C#CC(CC(CN)(F)F)N |
SMILES canonique |
C#CC(CC(CN)(F)F)N |
Synonymes |
2,2-difluoro-5-hexyne-1,4-diamine 2,2-difluoro-5-hexyne-1,4-diamine dihydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



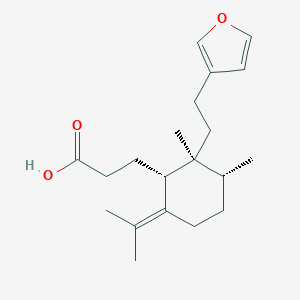
![5,8-dimethyl-2H-[1,2,4]triazolo[4,3-a]pyrazine-3-thione](/img/structure/B9944.png)
